molecular formula C10H15ClN2 B13144341 N-Methyl-N-phenylazetidin-3-amine. hcl

N-Methyl-N-phenylazetidin-3-amine. hcl

Cat. No.: B13144341
M. Wt: 198.69 g/mol
InChI Key: KFKYNIUMRYEYRI-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylazetidin-3-amine hydrochloride is an organic compound with potential applications in various fields of research and industry. It is known for its unique chemical structure, which includes an azetidine ring, a phenyl group, and a methyl group. This compound is often used in scientific research due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-phenylazetidin-3-amine hydrochloride typically involves the reaction of N-methylazetidin-3-amine with phenyl halides under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of N-Methyl-N-phenylazetidin-3-amine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenylazetidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted azetidine compounds.

Scientific Research Applications

N-Methyl-N-phenylazetidin-3-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-phenylazetidin-3-amine
  • N-Methyl-N-phenylazetidin-3-amine dihydrochloride

Uniqueness

N-Methyl-N-phenylazetidin-3-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

N-methyl-N-phenylazetidin-3-amine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-12(10-7-11-8-10)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3;1H

InChI Key

KFKYNIUMRYEYRI-UHFFFAOYSA-N

Canonical SMILES

CN(C1CNC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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